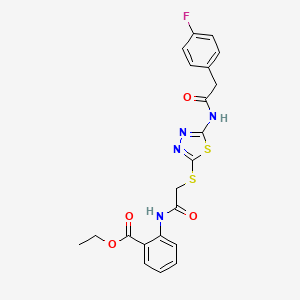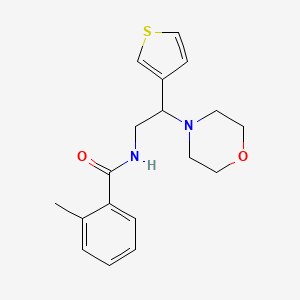
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Morpholine Derivatives in Chemical Synthesis
Morpholine derivatives, like those mentioned in the context of synthesis and chemical structure analysis, play a crucial role in the development of pharmaceuticals and materials science. For instance, the study by Bhat et al. (2018) describes the synthesis of dihydropyrimidinone derivatives containing a morpholine moiety, highlighting the importance of morpholine derivatives in creating compounds with potential biological activity (Bhat et al., 2018). This suggests that 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide could similarly serve as a precursor in synthesizing biologically active compounds.
Application in Materials Science
Compounds with morpholine and thiophene groups have been explored for their applications in materials science, including polymer synthesis and modification. For example, the selective quaternization of tertiary amine methacrylate diblock copolymers demonstrates the utility of morpholine derivatives in producing novel materials with specific properties, such as reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001). This highlights the potential for this compound to be used in the development of new materials with tailored properties.
Antimicrobial Applications
The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents by Sahin et al. (2012) show the relevance of morpholine derivatives in creating compounds with antimicrobial activity (Sahin et al., 2012). This indicates the potential of utilizing this compound in the synthesis of antimicrobial agents, leveraging the chemical properties of the morpholine and thiophene groups.
Orientations Futures
Thiophene-based analogs, such as 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, have been of interest to a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of such compounds could involve exploring their diverse biological activities and developing new therapeutic possibilities .
Mécanisme D'action
Target of Action
The primary target of 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by binding to it. This binding inhibits the function of the menaquinol cytochrome c oxidoreductase, thereby disrupting the bc1-aa3-type cytochrome c oxidase complex
Biochemical Pathways
The inhibition of the menaquinol cytochrome c oxidoreductase disrupts the bc1-aa3-type cytochrome c oxidase complex. This complex is crucial for the electron transport chain, a key biochemical pathway in cellular respiration . The disruption of this pathway can have significant downstream effects, potentially leading to the death of the cell.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with QcrB. By inhibiting the function of this enzyme, the compound disrupts cellular respiration, which can lead to cell death . .
Propriétés
IUPAC Name |
2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)18(21)19-12-17(15-6-11-23-13-15)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAJLYZAYRNKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
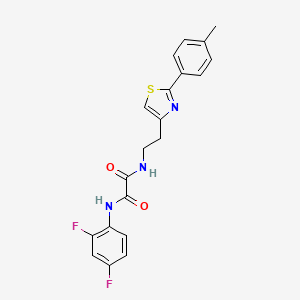
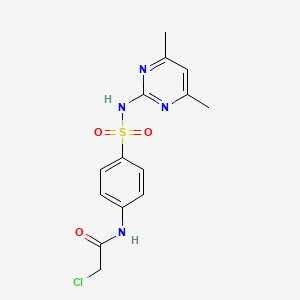
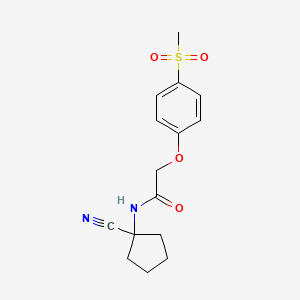
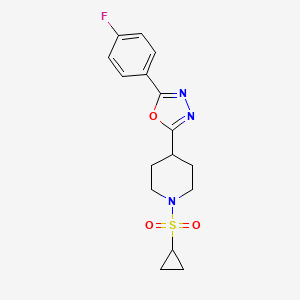
![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)
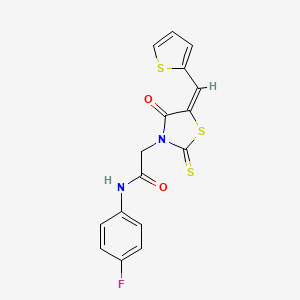
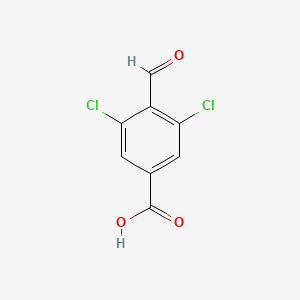
![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)
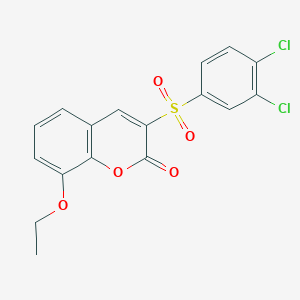
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)


![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)
